2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that features a thiazole ring substituted with a 3-methoxyphenyl group and a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of 3-methoxyphenylthiourea with α-haloketones to form the thiazole ring. The resulting thiazole derivative is then subjected to borylation using a boronic acid or boronic ester reagent under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used to facilitate the removal of the boronic ester group.
Major Products Formed
Scientific Research Applications
2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Methoxythiophene-2-boronic acid pinacol ester: Similar structure but with a thiophene ring instead of a thiazole ring.
4-Methoxyphenylboronic acid: Similar structure but lacks the thiazole ring and pinacol ester group.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains a benzothiadiazole ring and two boronic acid pinacol ester groups.
Uniqueness
2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is unique due to its combination of a thiazole ring, a 3-methoxyphenyl group, and a boronic acid pinacol ester moiety. This unique structure imparts specific reactivity and properties that are valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-22-14(18-13)11-7-6-8-12(9-11)19-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEACKWTWYJLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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